molecular formula C18H18N2OS B2930559 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-60-7

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2930559
CAS RN: 851412-60-7
M. Wt: 310.42
InChI Key: ZEZAIQJTCYGQIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminothiazole and its derivatives has been reported using various methods such as Hantzsch, Cook Heilborn, and Tchernic . The most frequently used method is Hantzsch’s synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine/iodine, silica chloride .

Scientific Research Applications

Applications in Medicinal Chemistry

Anticancer Activity : The synthesis of derivatives containing indole and acetamide structures, such as those explored by Karaburun et al. (2018), demonstrates significant anticancer activities. These compounds, through meticulous structural modifications, exhibit potent growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. This indicates the potential of similar structures in the development of new anticancer agents (Karaburun et al., 2018).

Antimicrobial and Antioxidant Properties : Compounds with acetamide functionalities have been synthesized to evaluate their antimicrobial and antioxidant activities. For instance, Naraboli and Biradar (2017) synthesized benzodiazepines bearing indole moieties that showed potent antimicrobial and antioxidant activities. Such studies underscore the importance of acetamide derivatives in designing new therapeutic agents with antimicrobial and antioxidant properties (Naraboli & Biradar, 2017).

Applications in Materials Science

Phase Transfer Catalysts : The synthesis of polymers containing acetamide structures, such as those investigated by Kondo et al. (1986), highlights the use of these materials as effective phase transfer catalysts. These catalysts facilitate various nucleophilic substitution reactions, demonstrating the versatility of acetamide derivatives in enhancing reaction efficiencies and selectivities in chemical syntheses (Kondo et al., 1986).

Future Directions

The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, to which “2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide” seems to be related, has emerged as a promising scaffold in this regard .

properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-13-6-2-3-7-14(13)10-20-11-17(22-12-18(19)21)15-8-4-5-9-16(15)20/h2-9,11H,10,12H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZAIQJTCYGQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

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